Fmoc-D-4-Carbamoylphe
Description
Academic Significance of Non-Proteinogenic Amino Acids in Peptide and Peptidomimetic Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their incorporation into peptide and peptidomimetic structures is a powerful strategy in drug discovery and development. nih.gov While peptides composed of the 20 standard proteinogenic amino acids are promising drug candidates due to their high selectivity and low toxicity, they often suffer from poor stability in biological systems. nih.govresearchgate.net
The introduction of NPAAs can fundamentally alter the properties of peptides, leading to enhanced stability, potency, permeability, and bioavailability. nih.govresearchgate.net These modifications can include altering the peptide backbone to resist enzymatic degradation, introducing unique side chains to optimize binding to biological targets, and inducing specific secondary structures. mdpi.comistc.int For instance, the use of D-enantiomers, a type of NPAA, can significantly improve a peptide's resistance to proteolysis. nih.gov The versatility of NPAAs provides a vast chemical space for the design of novel therapeutic agents with improved pharmacological profiles. nih.govistc.int
Overview of Fmoc-D-4-Carbamoylphe as a Versatile Non-Proteinogenic Amino Acid Derivative
This compound is a derivative of the non-proteinogenic amino acid D-4-carbamoylphenylalanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a carbamoyl (B1232498) group on the phenyl ring of the side chain. chemimpex.com The Fmoc group is crucial for its application in solid-phase peptide synthesis (SPPS), where it temporarily protects the amino group from unwanted reactions during the stepwise assembly of the peptide chain. wikipedia.org
The carbamoyl group on the phenylalanine side chain enhances the compound's properties, including its stability and solubility. chemimpex.com This functional group can also participate in hydrogen bonding, which can influence the conformation and biological activity of the resulting peptide. As a D-amino acid derivative, this compound contributes to the creation of peptides with increased stability against enzymatic degradation. These features make this compound a valuable tool for researchers developing novel peptide-based therapeutics and studying protein-protein interactions. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂N₂O₅ chemimpex.com |
| Molecular Weight | 430.45 g/mol chemimpex.com |
| Appearance | White powder/solid chemimpex.com |
| Melting Point | 239 - 245 °C chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
| Solubility | Soluble in organic solvents cymitquimica.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Historical Context and Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis
The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized the field of peptide chemistry by providing a rapid and efficient method for synthesizing peptides. lgcstandards.compeptide.com This technique involves assembling a peptide chain step-by-step while it is attached to an insoluble resin support. lgcstandards.com A key aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. americanpeptidesociety.org
Initially, the tert-butyloxycarbonyl (Boc) protecting group was widely used. However, the harsh acidic conditions required for its removal limited its application for certain sensitive peptides. americanpeptidesociety.orgnih.gov In 1970, Louis A. Carpino introduced the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is labile to mild basic conditions. nih.gov This offered a milder and more orthogonal protection strategy. nih.gov
In the late 1970s, research groups led by Robert Sheppard and Victor Meienhofer integrated Fmoc chemistry into SPPS. lgcstandards.com The Fmoc/tBu strategy, developed by Meienhofer and his colleagues in 1978, became a cornerstone of modern peptide synthesis. peptide.com This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. nih.gov The milder conditions of Fmoc chemistry are compatible with a wider range of modified and sensitive peptides, and by 1994, it had become the dominant method in the field. nih.govnih.gov The evolution of Fmoc chemistry has been a landmark in peptide synthesis, enabling the creation of increasingly complex and diverse peptide molecules for a wide array of research and therapeutic applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30) |
InChI Key |
MUNGLNMRFZUOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc D 4 Carbamoylphe and Its Integration into Peptidic Constructs
Strategies for the Chemical Preparation of Fmoc-D-4-Carbamoylphe
Chemical Strategies for Fluorenylmethyloxycarbonyl (Fmoc) Protection of Amino Groups
The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for the α-amino group of amino acids. wikipedia.org Its popularity stems from its stability under acidic conditions and its facile removal by a weak base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). wikipedia.org This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. wikipedia.orgnumberanalytics.com
Several reagents are commonly employed to introduce the Fmoc group onto the amino function of D-4-carbamoylphenylalanine. These include:
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu): This is a widely used reagent that reacts with the amino acid under mild basic conditions to form the Fmoc-protected derivative. wikipedia.org
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Another effective reagent, Fmoc-Cl, also reacts with the amino group in the presence of a base. wikipedia.org
The choice of reagent and reaction conditions is crucial to achieve high yields and purity of the final product. The reaction is typically carried out in a mixed aqueous-organic solvent system with careful pH control to ensure selective protection of the amino group.
Stereoselective Synthesis of the D-Configuration Amino Acid Derivative
The "D" configuration of the amino acid is a critical feature that can enhance the stability of the resulting peptide against enzymatic degradation. Several strategies can be employed to obtain the desired D-enantiomer. One common approach involves the use of enzymes that exhibit high stereoselectivity. For instance, D-amino acid dehydrogenases can be engineered to produce D-amino acids from their corresponding α-keto acids with high enantiomeric excess. nih.govnih.gov Another method is the enzymatic resolution of a racemic mixture of the amino acid, where an enzyme selectively acts on one enantiomer, allowing for the separation of the other. nih.gov Chemical methods for stereoselective synthesis also exist, often involving chiral auxiliaries or catalysts to direct the reaction towards the desired stereoisomer. researchgate.netumontpellier.fr
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound as a Building Block
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides. oup.com The use of this compound as a building block in this process allows for the precise incorporation of this non-standard amino acid into a growing peptide chain.
Principles and Advantages of Fmoc/tBu Chemistry in Solid-Phase Peptide Synthesis
Fmoc/tBu chemistry is a widely adopted strategy in SPPS due to its mild reaction conditions and orthogonality. csic.esbiosynth.com The core principle involves the use of the base-labile Fmoc group for temporary N-terminal protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains. csic.es
The SPPS cycle using Fmoc/tBu chemistry involves the following key steps: researchgate.net
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in DMF. wikipedia.org
Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc byproduct.
Coupling: The next Fmoc-protected amino acid in the sequence, in this case, this compound, is activated and coupled to the free N-terminus of the growing peptide chain.
Washing: The resin is washed again to remove unreacted reagents.
This cycle is repeated until the desired peptide sequence is assembled. The key advantage of this approach is that the acid-labile side-chain protecting groups remain intact throughout the synthesis and are only removed at the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA). csic.es
Table 1: Comparison of Common Protecting Group Strategies in SPPS csic.esbiosynth.com
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| N-α-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Benzyl-based (Strong acid-labile) |
| Deprotection Conditions | Mild base (e.g., piperidine) | Mild acid (e.g., TFA) |
| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |
| Advantages | Milder conditions, avoids hazardous HF | Historically established |
| Disadvantages | Potential for diketopiperazine formation | Requires handling of hazardous HF |
Incorporation Efficiency and Compatibility with Diverse Amino Acid Sequences in SPPS
The efficiency of incorporating this compound into a peptide sequence during SPPS is a critical factor. Generally, the coupling of standard Fmoc-amino acids is highly efficient. nih.gov However, the incorporation of sterically hindered or unusual amino acids can sometimes be challenging. The carbamoyl (B1232498) group on the phenylalanine ring of this compound is not expected to cause significant steric hindrance, and its incorporation is generally compatible with a wide range of other amino acids. chemimpex.com
The success of the coupling reaction can be influenced by several factors, including the choice of coupling reagents (e.g., HBTU, HATU), the solvent, and the reaction temperature. nih.govrsc.org Monitoring the completion of the coupling reaction is essential to ensure the integrity of the final peptide. The compatibility of this compound with various peptide sequences allows for the synthesis of a diverse array of peptides with tailored properties for applications in drug discovery and biochemical research. chemimpex.commedchemexpress.com
Methodologies for Fmoc Protecting Group Deprotection in SPPS
The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a fundamental step in Solid-Phase Peptide Synthesis (SPPS). cusabio.com This process must be efficient and clean, without affecting the acid-labile side-chain protecting groups or the linker anchoring the peptide to the resin. cusabio.com
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. google.com A base abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. google.com The highly reactive DBF electrophile is subsequently scavenged by the amine base to form a stable adduct, preventing its reaction with the newly liberated N-terminal amine of the peptide. cusabio.comgoogle.com
For peptides containing this compound, standard Fmoc deprotection conditions are generally employed, as the carbamoyl functional group is stable under these basic conditions. The most common reagent used for this purpose is piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). cusabio.com
Common Deprotection Reagents and Conditions:
| Reagent | Concentration in DMF | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v) | 2-20 minutes | The most widely used reagent for Fmoc deprotection. cusabio.comnih.gov The reaction time can be optimized based on the specific peptide sequence and steric hindrance. google.com |
| Piperazine | 5% (w/v) | - | Often used in combination with 1% DBU and 1% formic acid as an alternative to piperidine. cusabio.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% (v/v) | Shorter than piperidine | A stronger, non-nucleophilic base that can accelerate deprotection, often used with a scavenger like piperidine. researchgate.net |
| 4-Methylpiperidine (4MP) | 20% (v/v) | Similar to piperidine | An alternative to piperidine, showing comparable efficiency in many cases. sigmaaldrich.com |
The choice of deprotection conditions can be critical, especially for long or aggregation-prone sequences. In such cases, extended reaction times or the use of stronger base systems like DBU may be necessary to ensure complete Fmoc removal. researchgate.net The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct. cusabio.com It is crucial to ensure complete deprotection to avoid the formation of deletion peptides. sigmaaldrich.com
Resin Cleavage Strategies for this compound Containing Peptides
The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which is typically performed concurrently with the removal of side-chain protecting groups. nih.gov This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). nih.govsci-hub.se
During acidolysis, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., t-Butyl, Trityl) and the resin linker. americanpeptidesociety.org These carbocations can lead to unwanted side reactions by alkylating nucleophilic residues such as tryptophan, tyrosine, methionine, and cysteine. americanpeptidesociety.org To prevent these modifications, a "cleavage cocktail" containing TFA and a mixture of scavengers is used. nih.govamericanpeptidesociety.org
The carbamoyl group of D-4-Carbamoylphe is stable under standard TFA cleavage conditions. Therefore, the choice of the cleavage cocktail is primarily dictated by the other amino acids present in the peptide sequence.
Common Cleavage Cocktails for Fmoc-SPPS:
| Reagent Cocktail | Composition (v/v) | Target Residues/Protecting Groups |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A universal and robust cocktail for complex peptides, especially those containing Arg(Pmc/Pbf), Cys, and Trp. americanpeptidesociety.org |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for peptides with Arg(Mtr/Pmc), Trp, Cys, and Met. sci-hub.se |
| TFA/TIS/H₂O | TFA/triisopropylsilane/water (95:2.5:2.5) | A common and effective non-malodorous cocktail suitable for many sequences, particularly when Arg(Pbf) and Trp(Boc) are used. americanpeptidesociety.orgslideshare.net |
| TFA/TIS/DODT/H₂O | TFA/triisopropylsilane/3,6-dioxa-1,8-octanedithiol/water (92.5:2.5:2.5:2.5) | Used for peptides containing sensitive residues. |
The general procedure for cleavage involves treating the dried peptide-resin with the appropriate cleavage cocktail for 1-4 hours at room temperature. sci-hub.se Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation or filtration, and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis Approaches for Peptide Segments Incorporating this compound
Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), offers advantages for the large-scale production of peptides and for the synthesis of short to medium-sized protected peptide fragments. nih.gov This approach allows for the purification of intermediates at each step, which can lead to a final product of high purity. This compound can be effectively incorporated into peptide segments using solution-phase methodologies.
The two main strategies in solution-phase synthesis are the stepwise approach and the fragment condensation approach.
Stepwise Synthesis: In this strategy, single N-protected amino acids are sequentially coupled to the growing peptide chain in solution. After each coupling step, the N-terminal protecting group is removed, and the resulting peptide is purified before the next coupling cycle.
Fragment Condensation: This convergent strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. This can be more efficient for the synthesis of long peptides.
For the incorporation of this compound in a solution-phase synthesis, the carboxyl group of the amino acid is activated to facilitate peptide bond formation. Common coupling reagents used for this purpose are similar to those used in solid-phase synthesis.
Common Coupling Reagents for Solution-Phase Synthesis:
| Coupling Reagent | Additive | Notes |
| N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | A widely used and cost-effective coupling method. The additive helps to suppress racemization and improve coupling efficiency. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt | Another common carbodiimide-based reagent. |
| HATU, HBTU, TBTU | N,N-Diisopropylethylamine (DIPEA) or Collidine | Uronium/aminium-based reagents that provide rapid and efficient coupling, often used for sterically hindered amino acids. |
The synthesis of a peptide segment containing this compound would involve dissolving the N-terminally protected peptide and the C-terminally protected this compound in a suitable organic solvent, such as DMF or dichloromethane (B109758) (DCM). The coupling reagents are then added to facilitate the formation of the peptide bond. After the reaction is complete, the protected peptide segment is isolated and purified, often through extraction and crystallization or precipitation. researchgate.net The Fmoc group can then be selectively removed using a base like piperidine or DBU in an organic solvent to allow for further chain elongation. researchgate.net
Applications of Fmoc D 4 Carbamoylphe in Peptide and Peptidomimetic Design
Construction of Complex Peptide Structures
The incorporation of Fmoc-D-4-Carbamoylphe into peptide synthesis allows for the creation of intricate and functionally optimized peptide structures. This non-natural amino acid plays a pivotal role in designing both linear and cyclic peptides with tailored properties.
Design and Synthesis of Linear Peptides Incorporating this compound
The primary application of this compound lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling linear peptide chains. The Fmoc group acts as a temporary protecting group for the alpha-amino group of the D-4-carbamoylphenylalanine residue. This protection prevents unwanted side reactions during the stepwise addition of subsequent amino acids to the growing peptide chain.
The synthesis process begins with the attachment of the first C-terminal amino acid to a solid support resin. peptide.com The Fmoc protecting group of the subsequent amino acid, in this case, this compound, is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This deprotection step exposes the free amine, which is then ready to form a peptide bond with the carboxyl group of the next incoming Fmoc-protected amino acid. This cycle of deprotection and coupling is repeated until the desired linear peptide sequence is fully assembled. peptide.com The use of this compound and other Fmoc-protected amino acids in automated peptide synthesizers allows for the efficient and high-purity production of complex linear peptides.
The carbamoyl (B1232498) group at the para-position of the phenylalanine ring introduces additional hydrogen bonding capabilities, which can influence the peptide's conformation and its interaction with biological targets. The D-configuration of the alpha-carbon is of particular significance.
Strategies for Cyclic Peptide Formation and Conformation Control
Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts. This compound can be incorporated into strategies for cyclic peptide formation. One common method involves synthesizing a linear peptide on a solid support that includes amino acids with side chains capable of forming a covalent bond. google.com After the linear sequence is assembled, the terminal protecting groups are removed, and an on-resin cyclization is performed. universiteitleiden.nl
Modulating Peptide Stability and Pharmacokinetic Profiles via Stereochemical Modification
A major challenge in the therapeutic use of natural peptides is their rapid degradation by proteases in the body. researchgate.net The incorporation of D-amino acids, such as D-4-carbamoylphenylalanine, is a key strategy to overcome this limitation. researchgate.net Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. researchgate.net Peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a significantly longer half-life in the body. researchgate.net
This enhanced stability improves the pharmacokinetic profile of the peptide, meaning it remains in circulation for a longer period, potentially increasing its therapeutic efficacy. researchgate.netbeilstein-journals.org The stereochemical modification achieved by introducing a D-amino acid can also influence the peptide's conformation, which can in turn affect its binding affinity and selectivity for its target receptor. nih.gov
Development of Peptidomimetics and Their Libraries
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their drug-like properties. abyntek.com The use of non-natural amino acids like this compound is central to the design of these advanced therapeutic agents.
Rationale for Incorporating Non-Natural Amino Acids in Peptidomimetic Design
The rationale for using non-natural amino acids in peptidomimetic design is multifaceted and addresses several limitations of natural peptides as drugs. researchgate.net Key motivations include:
Enhanced Proteolytic Stability: As previously mentioned, the substitution of L-amino acids with their D-isomers or other non-natural amino acids confers resistance to enzymatic degradation. researchgate.net
Improved Bioavailability: Modifications can be made to enhance absorption and distribution in the body. wjarr.com
Increased Receptor Affinity and Selectivity: Non-natural amino acids can introduce novel side chains or conformational constraints that optimize the interaction with the biological target, leading to higher potency and reduced off-target effects. wjarr.com
Conformational Control: The incorporation of specific non-natural amino acids can be used to stabilize desired secondary structures, such as helices or turns, which are often crucial for biological activity. cam.ac.uk
The table below summarizes the key reasons for incorporating non-natural amino acids in peptidomimetic design.
| Rationale | Description |
| Enhanced Proteolytic Stability | Introduction of D-amino acids or other modifications to the peptide backbone prevents degradation by proteases. researchgate.net |
| Improved Pharmacokinetic Properties | Modifications can lead to a longer half-life, better absorption, and more favorable distribution in the body. researchgate.netbeilstein-journals.org |
| Increased Receptor Affinity | Novel functional groups and conformational rigidity can lead to stronger and more specific binding to biological targets. wjarr.com |
| Conformational Control | The ability to induce and stabilize specific three-dimensional structures that are essential for biological function. cam.ac.uk |
Synthesis of Biologically Active Peptide Mimetics Through this compound
This compound is a valuable tool for synthesizing biologically active peptide mimetics. For example, it has been used in the synthesis of antagonists for the gonadotropin-releasing hormone (GnRH) receptor. medchemexpress.com One such mimetic is Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph/4Amf(P)-D4Aph/D4Amf(Q)-Leu-ILys-Pro-DAla-NH2, where the incorporation of non-natural amino acids, including a derivative of D-phenylalanine, contributes to its antagonist activity. medchemexpress.com The synthesis of such complex molecules relies on the principles of SPPS, where this compound and other protected amino acids are sequentially added to build the desired peptide mimetic. mdpi.com
The research findings on the use of this compound in creating biologically active mimetics are promising. The ability to introduce the unique structural features of this compound—the D-configuration and the carbamoyl group—allows for the fine-tuning of the mimetic's properties to achieve high potency and stability.
Rational Design and Combinatorial Library Approaches for Structure-Activity Relationship Studies
The integration of this compound into rational design and combinatorial library strategies is a sophisticated approach in medicinal chemistry to systematically probe and understand structure-activity relationships (SAR). These methodologies leverage the unique structural features of the amino acid—specifically the D-configuration and the carbamoyl group—to explore and optimize peptide and peptidomimetic interactions with biological targets. Rational design involves the deliberate, structure-based modification of a lead compound, while combinatorial chemistry enables the rapid synthesis and screening of large numbers of diverse but related compounds to identify active molecules. uomustansiriyah.edu.iqkubinyi.de
The use of non-natural amino acids like D-4-Carbamoylphenylalanine is central to these strategies. The D-stereochemistry offers inherent resistance to enzymatic degradation, a critical factor for improving the in vivo stability of peptide-based therapeutics. mdpi.com Furthermore, the carbamoyl moiety at the para-position of the phenyl ring can participate in additional hydrogen bonding and alter the electronic properties of the peptide backbone, which can significantly influence its conformation and binding affinity to a target receptor.
Research Findings in Rational Design and SAR
A notable example of rational design involving a related carbamoylphenylalanine derivative is the SAR study of a macrocyclic peptide inhibitor. In one study, a macrocyclic peptide, designated as peptide 1, was identified as an inhibitor through affinity selection-based peptide display technology. This peptide incorporated two non-natural amino acids: 4-carbamoyl-phenylalanine (F4CON) and N-hexyl-glycine (HxG). nih.gov
To understand the contribution of each residue to the peptide's binding activity, a systematic SAR study was conducted using alanine (B10760859) scanning. In this approach, key amino acids in the parent sequence are individually replaced with alanine to determine their impact on biological function. The results of this scan revealed that the residues Arginine-3 (Arg3), Glycine-4 (Gly4), N-hexyl-glycine-5 (HxG5), and Tryptophan-6 (Trp6) were critical for the peptide's ability to bind to its target. nih.gov The substitution of these specific residues with alanine led to a significant loss of activity, highlighting their importance as a pharmacophore. Conversely, the alanine substitution for 4-carbamoyl-phenylalanine suggested its role was more structural or contributory rather than being a primary binding determinant in this specific scaffold.
This type of systematic analysis is fundamental to the rational design process. By identifying the key residues essential for activity, researchers can design smaller, more drug-like peptidomimetics that retain the crucial pharmacophoric elements while eliminating non-essential parts of the peptide, a key step in transforming a peptide lead into a small-molecule drug candidate. nih.gov
Application in Combinatorial Libraries
This compound is an ideal building block for inclusion in combinatorial peptide libraries. Solid-phase peptide synthesis (SPPS), for which the Fmoc protecting group is essential, is the foundational technology for generating such libraries. unimi.it Methodologies like split-and-pool synthesis allow for the creation of vast libraries where each bead carries a unique peptide sequence. nih.gov
By incorporating this compound at specific positions within a library, chemists can systematically explore the impact of its unique properties. For instance, a library can be designed where the D-4-Carbamoylphenylalanine residue is placed at various positions in a peptide sequence. Screening this library against a biological target can reveal the optimal position for this residue to enhance activity or selectivity.
Another combinatorial approach involves creating a focused library around a known active sequence. If a hit peptide is identified, a secondary library can be synthesized where the amino acids surrounding the D-4-Carbamoylphenylalanine are varied. This allows for the fine-tuning of interactions and optimization of the lead compound's potency and other pharmacological properties. The data derived from screening these libraries provides comprehensive SAR information, guiding the next cycle of drug design. uomustansiriyah.edu.iq
The table below illustrates a hypothetical SAR study based on the alanine scanning of a peptide containing 4-Carbamoylphenylalanine, similar to the findings described in the research. nih.gov
| Peptide Analogue | Modification | Relative Binding Affinity (%) | Interpretation |
|---|---|---|---|
| Parent Peptide | - | 100 | Baseline activity of the original peptide sequence. |
| Analogue 1 | Arg3 -> Ala | < 5 | Arg3 is critical for binding activity. |
| Analogue 2 | Gly4 -> Ala | < 10 | Gly4 is important for maintaining the active conformation. |
| Analogue 3 | HxG5 -> Ala | < 5 | The non-natural amino acid HxG5 is a key part of the pharmacophore. |
| Analogue 4 | Trp6 -> Ala | < 5 | Trp6 is critical for binding, likely involved in key interactions. |
| Analogue 5 | F4CON -> Ala | 75 | 4-Carbamoyl-Phe contributes to binding but is not a primary determinant. |
Fmoc D 4 Carbamoylphe in Chemical Biology and Advanced Therapeutic Research
Design of Molecular Probes for Investigating Biological Systems
The strategic incorporation of Fmoc-D-4-Carbamoylphe into peptide sequences allows for the creation of sophisticated molecular probes. These tools are instrumental in elucidating complex biological processes at the molecular level.
Probing Protein-Protein Interactions and Biological Mechanisms
Peptides designed with this compound can serve as effective probes for studying protein-protein interactions (PPIs). The carbamoyl (B1232498) group can introduce specific hydrogen bonding capabilities, potentially enhancing the affinity and specificity of the peptide probe for its target protein. This allows researchers to investigate the intricacies of PPIs, which are central to numerous cellular functions and disease pathways. The defined orientation and conformational stability imparted by the D-amino acid configuration can further refine the probe's interaction with its biological target, enabling a more precise interrogation of biological mechanisms.
Bioconjugation Methodologies for Functionalized Peptide Constructs
While the carbamoyl group is relatively stable, its strategic placement within a peptide synthesized using this compound can offer opportunities for specific bioconjugation reactions. Although less common than reactions targeting thiols or amines, methodologies could be developed to selectively modify the carbamoyl moiety. This would allow for the attachment of reporter molecules, such as fluorescent dyes or biotin, to create functionalized peptide constructs. Such constructs are invaluable for a range of applications, including cellular imaging, pull-down assays, and other techniques aimed at identifying and characterizing binding partners and biological pathways.
Contribution to Academic Drug Discovery and Development Initiatives
This compound has played a significant role in academic drug discovery, particularly in the design of peptide-based therapeutics with improved pharmacological properties.
Exploration of Novel Therapeutic Agents with Enhanced Efficacy and Specificity
The incorporation of this non-natural amino acid into peptide-based drug candidates can lead to novel therapeutic agents with enhanced efficacy and specificity. The carbamoyl group can introduce additional interactions with the target receptor, potentially increasing binding affinity and potency. Furthermore, the D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide therapeutic. This enhanced stability is a critical factor in the development of effective peptide drugs.
Targeting Specific Biological Pathways and Receptor Systems in Therapeutic Modalities
The unique structural and chemical properties of D-4-Carbamoylphe allow for the fine-tuning of peptide interactions with specific biological pathways and receptor systems. By systematically replacing natural amino acids with this synthetic counterpart, researchers can perform structure-activity relationship (SAR) studies to optimize the selectivity of a peptide for its intended target. This approach is crucial for minimizing off-target effects and developing safer and more effective therapeutic modalities.
Role in the Design of Somatostatin (B550006) Receptor Antagonists and Other Receptor Modulators
A prominent application of this compound is in the synthesis of somatostatin receptor (SSTR) modulators. The carbamoylphenylalanine residue has been identified as a key component in the design of potent and selective SSTR antagonists. Structure-activity relationship studies of somatostatin analogs have revealed that modifications at the phenylalanine positions can significantly influence binding affinity and functional activity at different SSTR subtypes. The incorporation of D-4-Carbamoylphe has been shown to be a successful strategy in the development of antagonists with high affinity for specific somatostatin receptor subtypes, such as SSTR2.
For instance, research into novel somatostatin antagonists has demonstrated that the presence of a D-amino acid at certain positions, combined with specific side-chain functionalities like the carbamoyl group, can convert a somatostatin agonist into a potent antagonist. These antagonists are valuable research tools for understanding the physiological roles of different SSTR subtypes and hold therapeutic potential for various diseases, including neuroendocrine tumors.
Below is a data table summarizing the binding affinities of selected somatostatin analogs, highlighting the impact of incorporating modified phenylalanine residues.
| Compound Name | Structure | Receptor Subtype | Binding Affinity (Ki, nM) |
| Somatostatin-14 | Natural Ligand | SSTR1-5 | High Affinity |
| Octreotide | Agonist Analog | SSTR2 > SSTR5, SSTR3 | High Affinity |
| Antagonist 1 | Contains D-Phe | SSTR2 | Moderate Affinity |
| Antagonist 2 | Contains D-4-NO2-Phe | SSTR2 | High Affinity |
| Antagonist 3 (Hypothetical) | Contains D-4-Carbamoyl-Phe | SSTR2 | Potentially High Affinity |
This table is illustrative and compiles data from various studies on somatostatin receptor ligands. The binding affinity for a hypothetical antagonist containing D-4-Carbamoyl-Phe is predicted based on the structure-activity relationships observed in related compounds.
Applications in Cancer Therapeutics Research
One of the key strategies in modern cancer therapy is the development of peptide-drug conjugates (PDCs), which combine the tumor-targeting ability of a peptide with the cytotoxic potential of a potent drug. mdpi.comnih.govpharmafocusasia.com The inclusion of D-amino acids, such as D-4-Carbamoylphe, is a recognized method to increase the proteolytic resistance of peptides, thereby prolonging their circulation time and enhancing their therapeutic window. nih.govnih.gov This increased stability is crucial for ensuring that the peptide can reach its target tumor cells before being degraded by proteases in the bloodstream.
Research into anticancer peptides (ACPs) has shown that modifications, including the use of non-natural and D-amino acids, can significantly improve their therapeutic index by increasing selectivity for cancer cells and reducing toxicity towards normal cells. nih.gov While direct studies detailing the specific anticancer activity of peptides solely incorporating this compound are not extensively documented in publicly available literature, the principles of its use are well-established within the field of peptide-based drug design. The carbamoyl group can potentially form additional hydrogen bonds with target receptors on cancer cells, thereby enhancing binding affinity and specificity.
The table below summarizes the potential roles of this compound in the design of peptide-based cancer therapeutics, based on the established principles of using modified amino acids.
| Therapeutic Strategy | Rationale for Incorporating this compound | Potential Outcome |
| Peptide-Drug Conjugates (PDCs) | Increased proteolytic stability due to the D-configuration. nih.govnih.gov | Enhanced drug delivery to tumor sites. |
| Anticancer Peptides (ACPs) | Improved stability and potential for enhanced receptor binding via the carbamoyl group. | Increased efficacy and reduced side effects. nih.gov |
| Targeted Peptide Ligands | The carbamoyl moiety can be explored for specific interactions with tumor-associated receptors. | Higher binding affinity and selectivity for cancer cells. |
Further research is necessary to fully elucidate the specific contributions and advantages of incorporating this compound in various cancer therapeutic models.
Advanced Applications in Protein Engineering
The incorporation of unnatural amino acids (UAAs) is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities to tailor protein properties for specific applications. nih.gov this compound serves as a valuable UAA for these purposes.
The stability of a protein is a critical factor in its function and therapeutic potential. The introduction of D-amino acids is a known strategy to enhance a peptide's resistance to enzymatic degradation. nih.govnih.gov The rationale behind this is that proteases, which are chiral enzymes, are generally specific for L-amino acid substrates. Consequently, peptides containing D-amino acids are less susceptible to cleavage, leading to a longer half-life in biological systems.
The carbamoyl group on the phenylalanine side chain of this compound can also contribute to protein stability and functionality. This group can participate in hydrogen bonding interactions within the protein structure or with other molecules. These additional interactions can help to stabilize the protein's folded conformation. Furthermore, the introduction of this unique functional group can be used to modulate the protein's binding affinity and specificity for its target. Computational protein design methods can be employed to identify optimal locations for incorporating such UAAs to achieve desired functional outcomes. nih.gov
The table below outlines the potential impacts of incorporating this compound on protein properties.
| Engineered Property | Mechanism of Action | Expected Improvement |
| Proteolytic Stability | The D-configuration of the amino acid hinders recognition by proteases. nih.govnih.gov | Increased in vivo half-life of the protein. |
| Conformational Stability | The carbamoyl group can form additional intramolecular hydrogen bonds. | Enhanced structural integrity and resistance to denaturation. |
| Binding Affinity | The unique side chain can create new interaction points with binding partners. | Stronger and more specific binding to target molecules. |
The design of peptides that can specifically recognize and bind to biological targets is a cornerstone of drug discovery and diagnostics. The incorporation of unnatural amino acids like D-4-Carbamoylphe offers a way to fine-tune these interactions. nih.govnih.gov
The specific geometry and chemical nature of the carbamoylphenyl side chain can be exploited to achieve high-affinity and selective binding to a target receptor or protein. By replacing a natural amino acid with D-4-Carbamoylphe, researchers can alter the peptide's conformation and introduce new points of contact with the target. This can be particularly useful in designing peptide inhibitors or antagonists where precise molecular recognition is paramount.
The following table summarizes how this compound can be used to tailor peptide interactions.
| Application | Design Principle | Desired Outcome |
| Receptor-Specific Ligands | The carbamoylphenyl side chain is designed to fit into a specific binding pocket on the receptor. | High-affinity and selective binding to the target receptor. |
| Enzyme Inhibitors | The modified amino acid can be positioned to interact with the active site of an enzyme. | Potent and specific inhibition of enzyme activity. |
| Biomolecular Probes | The unique chemical signature of the amino acid can be used for detection and imaging purposes. | Tools for studying biological processes with high specificity. |
Analytical and Characterization Methodologies for Fmoc D 4 Carbamoylphe and Its Derivatives
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods are indispensable for real-time reaction monitoring and detailed structural analysis of Fmoc-D-4-Carbamoylphe and its derivatives. These non-destructive techniques offer valuable insights into molecular structure and reaction kinetics.
Spectrophotometric Monitoring of Fmoc Deprotection Kinetics via UV-Vis Spectroscopy
The synthesis of peptides using Fmoc-protected amino acids, including this compound, relies on the crucial step of removing the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This deprotection is typically achieved using a secondary amine base, such as piperidine (B6355638). chempep.com The process can be conveniently monitored in real-time using UV-Vis spectroscopy. chempep.comtec5usa.com
The cleavage of the Fmoc group results in the formation of dibenzofulvene (DBF) or its adduct with the amine base (e.g., fulvene-piperidine adduct). researchgate.net These cleavage byproducts are strong chromophores, exhibiting significant absorbance in the UV region, which allows for the spectrophotometric monitoring of the deprotection reaction's progress. chempep.comresearchgate.netrsc.org The absorbance of the released DBF-adduct is typically measured around 301 nm to track the kinetics of the Fmoc release. rsc.org This method is particularly valuable for identifying and troubleshooting "difficult" sequences where Fmoc removal might be slow or incomplete. researchgate.net By quantifying the amount of Fmoc released, the loading of the amino acid onto the solid-phase resin can also be accurately determined. researchgate.net
| Parameter | Wavelength (nm) | Application |
| Fmoc-Adduct Monitoring | ~301 | Real-time monitoring of Fmoc deprotection kinetics. |
| Peptide Bond | ~210-220 | Detection of the peptide backbone for purity assessment. bachem.com |
| Aromatic Side-Chains | ~250-280 | Detection of amino acids containing benzene (B151609) rings. shimadzu.com |
| Indazole Byproduct | ~290 | Monitoring cleavage of Dde/ivDde protecting groups. sigmaaldrich.com |
Advanced Spectroscopic Characterization by Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and its peptide derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide precise information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule. doi.orgresearchgate.netdergipark.org.trarkat-usa.org
In ¹H NMR spectra, characteristic signals for the Fmoc group protons are typically observed in the aromatic region (around 7.3-7.8 ppm). rsc.org The protons of the phenylalanine ring and the carbamoyl (B1232498) group of this compound will also present distinct chemical shifts and coupling patterns, allowing for unambiguous assignment. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. doi.orgrsc.org Advanced techniques like COSY, HSQC, and HMBC can be employed to establish correlations between protons and carbons, confirming the complete structure of the synthesized compounds. researchgate.netnih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are central to the isolation and purity verification of this compound and peptides incorporating this amino acid. These techniques separate molecules based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) in Peptidic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of peptides. nih.govnih.govknauer.net Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for peptide separation, where molecules are separated based on their hydrophobicity. bachem.comnih.govhplc.eu
For the analysis of this compound and its derivatives, a C18-modified silica (B1680970) column is standard. bachem.com A gradient elution system is typically employed, starting with a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the proportion of a less polar organic solvent like acetonitrile (B52724) (also containing 0.1% TFA). bachem.comgoogle.com The peptide's purity is assessed by monitoring the eluent with a UV detector, usually at wavelengths between 210-220 nm, which corresponds to the absorbance of the peptide bonds. bachem.com This method is highly effective for separating the target peptide from impurities generated during synthesis, such as truncated or deletion sequences. bachem.com Furthermore, HPLC is crucial for determining the enantiomeric purity of Fmoc-amino acids, ensuring that the desired stereoisomer (D-form in this case) is present at high levels (often ≥99.8%). merckmillipore.comsigmaaldrich.comphenomenex.com
| HPLC Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18-modified silica | Separation based on hydrophobicity. bachem.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous eluent. bachem.comgoogle.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent for gradient elution. bachem.comgoogle.com |
| Detection Wavelength | 210-220 nm | Peptide bond detection for purity analysis. bachem.com |
| Flow Rate | ~1.0-2.0 mL/min | Standard analytical flow. google.com |
| Chiral Stationary Phases | Polysaccharide-based (e.g., Lux Cellulose-2) | Enantiomeric purity determination. phenomenex.com |
Derivatization Strategies for Enhanced Chromatographic and Spectrometric Analysis
To enhance the sensitivity and selectivity of detection in HPLC, pre- or post-column derivatization strategies are often employed, particularly for the analysis of the constituent amino acids after peptide hydrolysis. shimadzu.comwho.int While this compound itself is UV-active due to the Fmoc group, its parent amino acid, D-4-Carbamoylphe, released after hydrolysis, may require derivatization for sensitive detection.
Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. shimadzu.comcreative-proteomics.com
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino acids to form derivatives that can be detected by UV at 254 nm. shimadzu.comthermofisher.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives suitable for reversed-phase HPLC analysis. creative-proteomics.comwaters.com
Dansyl Chloride: Forms fluorescent sulfonamide adducts with amino acids, though the reaction can be slow. creative-proteomics.com
These derivatization methods convert amino acids into forms with strong chromophores or fluorophores, significantly lowering the limits of detection. shimadzu.comcreative-proteomics.com
Mass Spectrometry for Molecular Confirmation and Sequence Verification of Peptide Products
Mass spectrometry (MS) is a critical tool for the characterization of this compound and its peptide products, providing precise molecular weight determination and sequence verification. kcl.ac.uk
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptide analysis. thermofisher.comuab.edu ESI-MS is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures and providing molecular weight information for each component separated by the HPLC. lcms.cz
Tandem mass spectrometry (MS/MS) is used for peptide sequencing. uab.edunih.gov In this technique, a specific peptide ion is selected and fragmented, typically at the peptide bonds, generating a series of b- and y-type fragment ions. uab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be deduced. uab.edu For Fmoc-protected peptides, the fragmentation patterns can be influenced by the protecting group itself. For instance, protonated Fmoc-dipeptides can yield significant b₁ ions and also undergo a characteristic loss of the Fmoc group. nih.gov MALDI-Time-of-Flight (TOF) MS is another powerful technique, often used for peptide mass fingerprinting (PMF) and sequencing, including methods like in-source decay (ISD) and post-source decay (PSD) that provide fragmentation information for sequence analysis. creative-proteomics.comshimadzu.combruker.comedpsciences.orghawaii.edu
| Compound | Analytical Technique | Purpose |
| This compound | HPLC | Purity and Enantiomeric Purity Assessment |
| NMR Spectroscopy | Structural Elucidation | |
| Mass Spectrometry | Molecular Weight Confirmation | |
| Peptides containing D-4-Carbamoylphe | RP-HPLC | Purification and Purity Analysis |
| ESI-MS/MS | Molecular Weight and Sequence Verification | |
| MALDI-TOF MS | Peptide Mass Fingerprinting and Sequencing |
Emerging Research Directions and Future Prospects of Fmoc D 4 Carbamoylphe Chemistry
Computational Approaches and Artificial Intelligence in Peptide and Peptidomimetic Design
Molecular dynamics (MD) simulations allow researchers to predict how the incorporation of an nCAA, such as a D-amino acid or one with a modified side chain, will affect peptide folding, stability, and binding interactions. nih.govbyu.edu This predictive power is crucial for designing peptides with specific therapeutic properties. For example, simulations can model how the carbamoyl (B1232498) group of Fmoc-D-4-Carbamoylphe participates in hydrogen bonding to stabilize a desired conformation or enhance binding to a biological target. nih.gov
Several innovative platforms exemplify this trend:
HighFold2/3 : An extension of the AlphaFold framework, this model is designed to accurately predict the 3D structures of linear and cyclic peptides that contain unnatural amino acids, addressing a critical gap in computational peptide design. oup.combiorxiv.org
PepINVENT : This generative AI tool explores the extensive chemical space of both natural and non-natural amino acids to design novel and diverse peptides. rsc.org It can be trained for goal-oriented tasks, such as optimizing peptides for specific therapeutic functions. rsc.org
streaMLine & Nautilus™ Platforms : These commercial AI-driven platforms are built for smarter and faster peptide drug discovery, using machine learning to design and optimize candidates with balanced properties and strong intellectual property potential. peptilogics.comgubra.dk
| AI Platform/Method | Primary Function | Relevance to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Predicts molecular behavior, folding, and binding interactions. nih.gov | Models the conformational effects and hydrogen-bonding potential of the D-4-carbamoylphenyl side chain. |
| HighFold2/3 | Accurately predicts 3D structures of peptides containing non-canonical amino acids. oup.combiorxiv.org | Enables precise structural modeling of peptides incorporating this compound to guide rational design. |
| PepINVENT | Generates novel peptide sequences by exploring the chemical space beyond natural amino acids. rsc.org | Can design new peptide libraries and lead compounds that leverage the unique properties of this compound. |
| Generative AI (e.g., Nautilus™, streaMLine) | Performs multi-parameter optimization to design peptide therapeutics with desired drug-like properties. peptilogics.comgubra.dk | Accelerates the discovery of potent and stable drug candidates containing this non-canonical amino acid. |
Fabrication of Bio-Inspired Functional Materials and Responsive Systems
Amino acids and short peptides functionalized with the 9-fluorenylmethyloxycarbonyl (Fmoc) group are powerful building blocks for creating bio-inspired materials through self-assembly. beilstein-journals.orgd-nb.infonih.gov This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid components. beilstein-journals.orgacs.org The result is the formation of ordered supramolecular structures, most notably nanofibers that can entangle to form hydrogels. scispace.comresearchgate.net
The specific properties of the amino acid side chain play a crucial role in directing the self-assembly process and defining the characteristics of the final material. rsc.org In the case of this compound, the carbamoyl (-CONH₂) group on the phenyl ring is expected to provide additional, specific hydrogen bond donor and acceptor sites. These interactions can enhance the stability and structural integrity of the self-assembled nanofibers, potentially influencing hydrogel strength, thermal stability, and responsiveness to stimuli. The D-configuration of the amino acid can also impact the chirality and morphology of the resulting nanostructures. nih.gov
Fmoc-amino acid hydrogels have shown significant potential in a variety of applications:
Drug Delivery : These gels can serve as depots for the sustained release of therapeutic agents. beilstein-journals.orgnih.gov
Cell Culture : The fibrous network of the hydrogels can mimic the extracellular matrix, providing a scaffold for 2D and 3D cell culture. d-nb.infoscispace.com
Antibacterial Materials : Certain Fmoc-amino acid hydrogels exhibit intrinsic antimicrobial properties. beilstein-journals.orgnih.gov
The self-assembly of this compound, leveraging its unique combination of hydrophobic, aromatic, and hydrogen-bonding functionalities, represents a promising avenue for designing novel, functional biomaterials with tailored properties.
| Driving Force | Description | Contribution from this compound |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. beilstein-journals.org | The large, planar fluorenyl (Fmoc) group and the phenyl ring of the side chain are primary contributors. |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. acs.org | Occurs between the carbamate (B1207046) linkages of the Fmoc group and, crucially, via the amide of the carbamoyl side chain. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. beilstein-journals.org | Driven by the hydrophobic character of both the Fmoc group and the phenyl side chain. |
| Chirality | The stereochemistry of the amino acid (D- vs. L-configuration). | The D-configuration influences the helical twist and packing of the self-assembled nanofibers, affecting overall morphology. nih.gov |
Expansion of Applications in Diverse Chemical Biology Fields
The incorporation of this compound into peptides opens up a wide range of applications in chemical biology, primarily by imparting favorable properties that are not achievable with natural amino acids alone. chemimpex.com The use of D-amino acids is a well-established strategy to enhance the stability of peptides against degradation by proteases, which are enzymes that typically recognize and cleave only L-amino acid sequences. nih.govlifetein.commdpi.com This increased biostability prolongs the in vivo half-life of peptide therapeutics, making them more effective drug candidates. mdpi.commdpi.com
Beyond stability, the unique side chain of D-4-Carbamoylphe offers distinct advantages. The carbamoyl group enhances solubility and provides additional hydrogen bonding capacity, which can be exploited to increase binding affinity and specificity for biological targets like receptors or enzymes. chemimpex.com This makes it a valuable component in drug development. chemimpex.com
Key application areas include:
Therapeutic Peptides : The enhanced stability and potential for improved receptor binding make this amino acid derivative ideal for developing peptide-based drugs, such as hormone analogs or enzyme inhibitors. chemimpex.comlifetein.com For example, peptides containing related non-canonical amino acids have been successfully used to create potent antagonists for targets like the gonadotropin-releasing hormone (GnRH) receptor.
Bioconjugation : The compound can be used as a building block in bioconjugation processes, where peptides are linked to other molecules like therapeutic agents or imaging probes to enhance their targeting capabilities. chemimpex.com
Protein-Protein Interaction (PPI) Probes : Peptides containing this compound can be designed to mimic or disrupt specific PPIs, which are central to many disease pathways. The structural constraints and enhanced binding offered by the non-canonical residue are critical for creating effective probes and potential inhibitors. nih.gov
The D-configuration and the functional carbamoyl group provide a powerful combination for fine-tuning the biological activity and pharmacokinetic properties of synthetic peptides. mdpi.commdpi.com
Addressing Synthetic Challenges and Advancing Methodological Innovations in Non-Natural Amino Acid Chemistry
The primary method for producing peptides containing this compound is Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. powdersystems.combachem.com While highly effective, the incorporation of non-canonical amino acids can introduce specific challenges that require methodological innovations. powdersystems.comopenaccessjournals.com
Synthetic Challenges:
Aggregation : Hydrophobic sequences, particularly those containing bulky non-canonical residues, are prone to aggregation on the solid support. This can hinder subsequent coupling and deprotection steps, leading to low yields and truncated sequences. nih.govsigmaaldrich.com
Difficult Couplings : The steric bulk of some non-canonical side chains can slow down the coupling reaction, requiring more potent coupling reagents or extended reaction times. sigmaaldrich.com
Epimerization (Racemization) : The risk of the chiral center inverting its stereochemistry is a persistent concern during the activation step of amino acid coupling, potentially leading to undesired diastereomeric impurities. nih.gov
Side Reactions : Standard Fmoc-SPPS is susceptible to side reactions like aspartimide formation (for Asp residues) or diketopiperazine formation at the dipeptide stage, which can be sequence-dependent and reduce the yield of the target peptide. nih.goviris-biotech.de
Methodological Innovations: To overcome these challenges, the field of peptide synthesis is continuously evolving:
Microwave-Assisted SPPS (MW-SPPS) : The application of microwave energy can significantly accelerate coupling and deprotection reactions, improving synthetic efficiency, especially for long or "difficult" sequences. nih.gov
Advanced Coupling Reagents : The development of new coupling reagents (e.g., HATU, COMU) and additives (e.g., Oxyma) provides more efficient and lower-racemization options for challenging coupling steps.
Backbone Protection : The temporary modification of the peptide backbone, for instance with a 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt interchain hydrogen bonding, prevent aggregation, and facilitate synthesis. sigmaaldrich.com
Green Chemistry Approaches : To reduce the reliance on hazardous solvents like DMF, researchers are exploring synthesis in more environmentally friendly media. This includes the development of PEGylated resins that swell in water and the use of water-soluble protecting groups. bachem.com Another innovative approach is Chemo-Enzymatic Peptide Synthesis (CEPS), which uses enzymes to ligate peptide fragments in aqueous solutions, reducing the need for side-chain protecting groups and minimizing side reactions. bachem.com
These advancements are crucial for making the synthesis of complex peptides containing this compound and other non-canonical amino acids more efficient, reliable, and sustainable. bachem.com
| Challenge in SPPS | Description | Innovative Solution(s) |
|---|---|---|
| Peptide Aggregation | Inter-chain hydrogen bonding leads to poor solvation and incomplete reactions. sigmaaldrich.com | Microwave heating, use of chaotropic salts, backbone protection (e.g., Hmb/Dmb groups). nih.govsigmaaldrich.com |
| Incomplete Coupling | Steric hindrance from bulky side chains or aggregated sequences slows reaction rates. sigmaaldrich.com | More potent coupling reagents (HATU, COMU), higher temperatures (MW-SPPS), longer reaction times. openaccessjournals.comnih.gov |
| Racemization/Epimerization | Loss of stereochemical integrity at the α-carbon during amino acid activation. nih.gov | Use of additives like Oxyma or HOBt, low-racemization coupling reagents, careful base selection. nih.gov |
| Solvent/Reagent Use | Traditional SPPS uses large volumes of potentially hazardous organic solvents (e.g., DMF). bachem.com | Synthesis in aqueous media, Chemo-Enzymatic Peptide Synthesis (CEPS), Molecular Hiving™ technology. bachem.combachem.com |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Fmoc-D-4-Carbamoylphe while preserving chiral integrity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. Maintain a basic pH (~9–10) during deprotection using 20% piperidine in DMF to avoid racemization . Monitor reaction progress via LC-MS to confirm retention of the D-configuration. Evidence from analogous Fmoc-D-4-Me-Phe synthesis suggests coupling with HBTU/HOBt activators at 0.1 mmol scale yields >95% purity .
Q. How should researchers purify this compound to minimize byproducts?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA in water). For crude products, pre-purify via flash chromatography (silica gel, 5% MeOH/DCM) to remove unreacted Fmoc groups. Data from Fmoc-L-4-Cl-Phe purification shows >99% purity achievable with two-step HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Use a 254 nm UV detector; retention times should align with theoretical hydrophobicity (XLogP3 ≈ 5.3 based on Fmoc-L-4-Cl-Phe analogs) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~421.1 g/mol for this compound, calculated from ).
- NMR : Compare 1H/13C spectra with Fmoc-D-4-Me-Phe (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) .
Advanced Research Questions
Q. How does this compound stability vary under different solvent conditions?
- Methodological Answer : Stability tests in DMF, DCM, and aqueous buffers (pH 3–10) reveal degradation <5% over 24 hours at 4°C. However, avoid prolonged exposure to strong oxidizers (e.g., H2O2), which may cleave the carbamoyl group . For long-term storage, lyophilize and store at –20°C under argon .
Q. What computational strategies predict this compound interactions in peptide assemblies?
- Methodological Answer : Use density functional theory (DFT) to model π-π stacking of the Fmoc group and hydrogen bonding of the carbamoyl moiety. WebMO-based simulations (B3LYP/6-31G* level) can optimize geometry and predict NMR shifts with <5% deviation from experimental data .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Methodological Answer : Re-examine sample preparation for aggregation artifacts (common in aromatic Fmoc derivatives). Use DOSY NMR to confirm molecular weight or employ variable-temperature NMR to distinguish dynamic effects from structural anomalies . Cross-validate with circular dichroism (CD) to confirm chiral homogeneity .
Key Physicochemical Properties
Notes for Experimental Design
- Contradictory Safety Data : While Fmoc-L-4-Cl-Phe is labeled non-hazardous , structurally similar Fmoc-D-4-Me-Phe has GHS warnings (H315/H319) . Always use PPE (gloves, goggles) and conduct reactions in a fume hood.
- Chiral Validation : Compare synthetic batches with commercially available L-isomers (e.g., Fmoc-L-Phe(4-NHBoc)-OH) via chiral HPLC to detect racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
